Phosphotungstic acid hydrate

説明

特性

IUPAC Name |

phosphoric acid;trioxotungsten;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O4P.H2O.36O.12W/c1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVFBYUADVDVJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

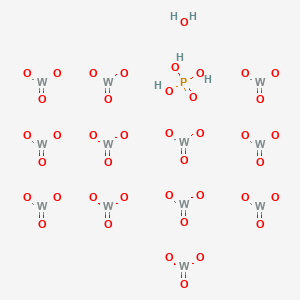

Canonical SMILES |

O.OP(=O)(O)O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H5O41PW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583755 | |

| Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2898.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12501-23-4 | |

| Record name | Phosphoric acid--trioxotungsten--water (1/12/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO':κO':κO':κO'':κO'':κO'':κO''':κO''':κO''']]dodeca-, hydrogen, hydrate (1:3:?) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.885 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Phosphotungstic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals

Phosphotungstic acid (PTA) hydrate (B1144303), a heteropoly acid with the general formula H₃[PW₁₂O₄₀]·nH₂O, stands as a cornerstone in various scientific and industrial domains. Its unique Keggin structure imparts strong Brønsted acidity, high thermal stability, and electron-dense properties, making it invaluable as a catalyst, a negative stain in electron microscopy, and a reagent in histological studies.[1][2] This guide provides an in-depth overview of the synthesis and characterization of phosphotungstic acid hydrate, tailored for professionals in research and drug development.

Synthesis of Phosphotungstic Acid Hydrate

The synthesis of phosphotungstic acid hydrate can be achieved through several methods, each offering distinct advantages in terms of purity, yield, and scalability. The most common methods include the ether extraction method and the ion exchange method.[3]

Ether Extraction Method

This classical method relies on the selective extraction of the phosphotungstic acid-ether complex.

Experimental Protocol:

-

Preparation of the Reaction Mixture: Dissolve 1000g of sodium tungstate (B81510) and 160g of disodium (B8443419) hydrogen phosphate (B84403) in 1500ml of boiled water.[3]

-

Acidification: While stirring continuously, slowly add 800ml of concentrated hydrochloric acid to the solution.[3]

-

Ether Extraction: Cool the solution and transfer it to a separatory funnel. Add 600ml of diethyl ether and shake vigorously until three distinct layers are formed. The bottom layer contains the phosphotungstic acid-ether complex.[3]

-

Purification: Separate the lowest layer and wash it several times with 2M HCl, followed by washes with water. After each wash, add sufficient ether to re-form the three layers.[4][5]

-

Crystallization: Transfer the purified ether complex to an evaporating dish and pass a stream of clean air over it to evaporate the ether and induce crystallization.[3]

-

Drying: Once the ether odor is no longer detectable, the resulting crystals of phosphotungstic acid hydrate are obtained.[3]

Caption: Workflow for the ether extraction synthesis of phosphotungstic acid hydrate.

Ion Exchange Method

The ion exchange method is a cleaner, more modern approach that avoids the use of hazardous organic solvents and is suitable for batch production.[3]

Experimental Protocol:

-

Preparation of the Raw Material Solution: Prepare a mixed solution of sodium tungstate and phosphoric acid. Acidify the solution by adding hydrochloric acid.[3]

-

Ion Exchange: Pass the prepared solution through a column packed with a strong acid cation exchange resin.

-

Elution and pH Monitoring: As the solution passes through the resin, Na⁺ ions are exchanged for H⁺ ions. The pH of the eluate is continuously monitored.[6]

-

Fraction Collection: The collected solution is fractionated based on the pH value to separate the high-purity phosphotungstic acid solution.[3][6]

-

Crystallization: The purified solution is concentrated by gentle heating under vacuum to induce crystallization.

Caption: Workflow for the ion exchange synthesis of phosphotungstic acid hydrate.

| Synthesis Method | Advantages | Disadvantages | Primary Use Case |

| Ether Extraction | Well-established, yields high-purity crystals. | Involves hazardous, flammable solvents; formation of three layers can be tricky. | Laboratory-scale synthesis for high-purity applications. |

| Ion Exchange | High purity, avoids hazardous solvents, suitable for batch production, lower cost.[3] | Requires specialized ion-exchange resins and equipment. | Industrial and large-scale laboratory production. |

Characterization of Phosphotungstic Acid Hydrate

A multi-technique approach is essential for the comprehensive characterization of synthesized phosphotungstic acid hydrate.

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to confirm the presence of the Keggin anion structure, [PW₁₂O₄₀]³⁻. The characteristic vibrational bands are a fingerprint of the material.

Experimental Protocol:

-

Sample Preparation: Mix a small amount of the dried phosphotungstic acid hydrate sample with potassium bromide (KBr). Grind the mixture thoroughly to a fine powder.

-

Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the pellet in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation:

The FT-IR spectrum of phosphotungstic acid hydrate exhibits four characteristic peaks corresponding to the vibrations of the Keggin anion.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~1080 | ν(P-O) | Asymmetric stretching of the central P-O bond in the PO₄ tetrahedron.[7][8] |

| ~980 | ν(W=Ot) | Stretching of the terminal tungsten-oxygen double bond.[7][8] |

| ~890 | ν(W-Oc-W) | Asymmetric stretching of the corner-sharing W-O-W bridges.[8] |

| ~800 | ν(W-Oe-W) | Asymmetric stretching of the edge-sharing W-O-W bridges.[7][8] |

A broad band is also typically observed around 3400 cm⁻¹, which corresponds to the O-H stretching vibrations of the hydration water.[8]

X-ray Diffraction (XRD)

XRD analysis is employed to determine the crystalline structure and phase purity of the synthesized phosphotungstic acid hydrate. The hydrated Keggin-type structure exhibits a characteristic diffraction pattern.[9]

Experimental Protocol:

-

Sample Preparation: The crystalline powder is finely ground and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles (e.g., 5° to 80°).

Data Interpretation:

The XRD pattern of hydrated phosphotungstic acid shows distinct diffraction peaks in the low-angle region (2θ = 6°-10°), which are characteristic of the Keggin-type structure.[10] The positions and intensities of the peaks can be compared with standard patterns (e.g., from the JCPDS database) to confirm the crystal structure. Peak broadening can indicate smaller crystallite sizes or the loss of water molecules.[9]

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and determine the water content of the phosphotungstic acid hydrate.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the sample is placed in a TGA crucible.

-

Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air), and the mass loss is recorded as a function of temperature.

Data Interpretation:

The TGA curve for phosphotungstic acid hydrate typically shows two main weight loss steps:

-

Below ~200 °C: This initial weight loss corresponds to the removal of surface-adsorbed and crystallization water.[10]

-

Around 200-400 °C: A more gradual weight loss occurs due to the removal of constitutional water (protons associated with the Keggin anion).[10]

The Keggin structure itself is generally stable up to about 400 °C.[2] The total weight loss can be used to calculate the number of water molecules (n) in the hydrate formula.

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and structure of the phosphotungstic acid hydrate.

Experimental Protocol:

-

SEM: The powder sample is mounted on a stub using conductive tape and sputter-coated with a thin layer of a conductive material (e.g., gold) to prevent charging. The sample is then imaged using a focused beam of electrons.

-

TEM: A very dilute suspension of the sample in a solvent (e.g., ethanol) is prepared. A drop of the suspension is placed on a TEM grid (a fine mesh coated with a thin carbon film) and allowed to dry. The grid is then imaged with a transmitted electron beam. Phosphotungstic acid itself is often used as a negative stain in TEM to enhance the contrast of biological specimens.[1][11][12]

Data Interpretation:

SEM images provide information on the surface topography and morphology of the crystals or agglomerates. TEM images offer higher resolution, revealing details about the size and shape of individual nanoparticles or crystallites.[9]

General Synthesis and Characterization Workflow

The overall process from synthesis to full characterization follows a logical progression to ensure the quality and desired properties of the final product.

Caption: General workflow for the synthesis and characterization of phosphotungstic acid.

Relevance in Drug Development

While not a therapeutic agent itself, phosphotungstic acid hydrate plays several crucial roles in the pharmaceutical sciences:

-

Catalysis: Its strong acidity makes it an effective and reusable green catalyst for various organic reactions involved in the synthesis of pharmaceutical intermediates.[13][14]

-

Drug Delivery: Research has explored the use of phosphotungstic acid in the formation of hybrid nanostructures for drug delivery systems, potentially offering controlled release mechanisms.[15]

-

Analytical Reagent: It is widely used as a reagent for the precipitation and analysis of proteins, alkaloids, and other nitrogenous compounds, which is fundamental in biochemical and pharmaceutical analysis.[2][4][5]

-

Biomedical Imaging: As an electron-dense stain, it is essential for the ultrastructural analysis of cells, tissues, and viruses in preclinical research, aiding in understanding disease morphology and the effects of drug candidates.[1][16]

The synthesis of high-purity, well-characterized phosphotungstic acid hydrate is a critical first step for its successful application in these and other areas of advanced research and development.

References

- 1. allanchem.com [allanchem.com]

- 2. Phosphotungstic acid - Wikipedia [en.wikipedia.org]

- 3. PhosphotungsticAcid Preparation Method - Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 4. Phosphotungstic acid hydrate | 12501-23-4 [chemicalbook.com]

- 5. Phosphotungstic acid hydrate Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. Page loading... [guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. scientificlabs.ie [scientificlabs.ie]

- 12. Phosphotungstic Acid Negative Staining - Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [wap.guidechem.com]

- 15. researchgate.net [researchgate.net]

- 16. Phosphotungstic Acid | Fisher Scientific [fishersci.com]

Keggin structure and stability of phosphotungstic acid

An In-depth Technical Guide to the Keggin Structure and Stability of Phosphotungstic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphotungstic acid (PTA), also known as tungstophosphoric acid (TPA), is a heteropoly acid with the chemical formula H₃[PW₁₂O₄₀]·nH₂O.[1] It is a cornerstone of polyoxometalate (POM) chemistry, prized for its strong Brønsted acidity, high thermal stability, and versatile catalytic properties.[1][2][3] PTA is typically isolated as a hydrate (B1144303) with a significant number of water molecules (up to 24), but it can be desiccated to lower hydration states, such as the hexahydrate.[1] The unique properties of PTA are intrinsically linked to its well-defined, cage-like anionic structure, known as the Keggin structure. This structure, approximately 1 nm in diameter, is a molecular metal oxide nanoparticle that endows PTA with its remarkable characteristics.[4]

This guide provides a detailed examination of the Keggin structure of phosphotungstic acid, its inherent stability under various conditions, and the experimental methodologies used for its synthesis and characterization.

The α-Keggin Structure

The structure of the phosphotungstate anion, [PW₁₂O₄₀]³⁻, was first determined by J.F. Keggin in the 1930s and remains the most well-known structural form for heteropoly acids.[1][5] The α-isomer, the most stable and common form, possesses full tetrahedral symmetry.[1][5]

Structural Composition:

-

Central Heteroatom: A single phosphorus atom is located at the center, tetrahedrally coordinated to four oxygen atoms (PO₄).[5][6]

-

Addenda Atoms: The central tetrahedron is encased by 12 tungsten atoms. Each tungsten atom is octahedrally coordinated to six oxygen atoms (WO₆).[5][6]

-

Polyhedral Assembly: The 12 WO₆ octahedra are arranged in four corner-sharing triplet groups (W₃O₁₃). These four groups surround the central PO₄ unit.[5]

-

Oxygen Atom Types: There are four distinct types of oxygen atoms within the structure that are crucial to its stability and reactivity:

-

Oₐ: Four central oxygens that bridge the central phosphorus atom and three tungsten atoms each.

-

Oₑ: Twelve edge-sharing bridging oxygens, each linking two tungsten atoms within a W₃O₁₃ triplet.

-

Oₒ: Twelve corner-sharing bridging oxygens, each linking two tungsten atoms from different W₃O₁₃ triplets.

-

Oₜ: Twelve terminal oxygens, each bonded to a single tungsten atom and pointing outwards from the anion surface.

-

Caption: Logical relationship of components in the Keggin structure.

Structural Parameters

Quantitative data derived from techniques like X-ray diffraction provide precise measurements of the Keggin ion's architecture.

| Parameter | Description | Value (Å) | Reference |

| P-Oₐ Bond Length | Distance from the central phosphorus to the inner oxygen atoms. | 1.5 | [5] |

| W-Oₐ Bond Length | Distance from tungsten to the inner oxygen atoms. | 2.43 | [5] |

| Anion Diameter | Approximate diameter of the entire [PW₁₂O₄₀]³⁻ anion. | ~10 | [4] |

Stability of Phosphotungstic Acid

The utility of PTA in applications like catalysis is highly dependent on the stability of the Keggin anion under various conditions.

Thermal Stability

Phosphotungstic acid exhibits high thermal stability, a property that makes it a robust catalyst for high-temperature reactions.[2] Generally, the Keggin structure is stable up to 400 °C.[1][2] However, some surface-sensitive studies suggest that molecular destruction on the surface may begin at temperatures as low as 200 °C.[7] The thermal decomposition process occurs in distinct stages:

-

Dehydration: Loss of physisorbed and crystal water occurs at temperatures up to about 200 °C.[8]

-

Decomposition: Above 400 °C, the anhydrous acid begins to decompose.[1] The Keggin structure collapses, ultimately forming stable mixed oxides of tungsten (WO₃) and phosphorus.[9]

| Temperature Range (°C) | Event | Reference |

| Ambient - 200 | Elimination of physisorbed and structural water. | [8] |

| > 400 | Onset of Keggin structure decomposition. | [1] |

| > 600 | Formation of stable tungsten and phosphorus oxides. | [9] |

pH Stability in Aqueous Solution

The integrity of the [PW₁₂O₄₀]³⁻ anion is highly sensitive to pH in aqueous solutions.[2] It is most stable in strongly acidic environments (pH < 2). As the pH increases, the anion undergoes stepwise degradation into various polyoxotungstate species.

Caption: Decomposition pathway of the Keggin anion with increasing pH.

| pH Range | Predominant Species | Reference |

| < 2 | [PW₁₂O₄₀]³⁻ (Stable Keggin ion) | [1] |

| 2 - 7 | Mixture including [PW₁₁O₃₉]⁷⁻ and [P₂W₁₈O₆₂]⁶⁻ | [1] |

| > 8 | PO₄³⁻ and WO₄²⁻ | [1] |

Solvent Effects

The choice of solvent can significantly influence the stability and reactivity of PTA.

-

Solubility: PTA is readily soluble in water and other polar organic solvents, such as ethanol (B145695) and acetone (B3395972).[2]

-

Stabilization: The presence of polar organic solvents like ethanol or acetone can stabilize the [PW₁₂O₄₀]³⁻ anion and reduce its decomposition at pH levels below 8.[1][2]

-

Reactivity Modulation: Solvent polarity and basicity can dramatically alter reaction pathways when PTA is used as a catalyst. For instance, in the isomerization of α-pinene oxide, nonpolar solvents favor aldehyde formation, while polar basic solvents favor alcohol formation.[10] This is due to specific solute-solvent interactions that can stabilize different transition states.[11]

Experimental Protocols

Synthesis of Phosphotungstic Acid

A common and established laboratory method for synthesizing PTA is the ether extraction method, which relies on the reaction between sodium tungstate (B81510) and phosphoric acid.[12]

Caption: Experimental workflow for PTA synthesis via ether extraction.

Detailed Methodology:

-

Preparation of Reactant Solution: Dissolve sodium tungstate dihydrate (Na₂WO₄·2H₂O) and phosphoric acid (H₃PO₄) in deionized water heated to boiling.[1]

-

Acidification: While stirring continuously, slowly add concentrated hydrochloric acid (HCl) to the solution.[1]

-

Cooling: Allow the reaction mixture to cool to room temperature.

-

Ether Extraction: Transfer the cooled solution to a separatory funnel and add diethyl ether. Shake vigorously, venting frequently. Allow the layers to separate. A third, dense, oily layer of the phosphotungstic acid-ether complex will form at the bottom.[12]

-

Washing: Carefully separate and collect the bottom etherate layer. Wash it several times with small portions of deionized water to remove any remaining salts.

-

Crystallization: Place the washed etherate in an open dish in a fume hood. Pass a gentle stream of clean, dry air over the surface to evaporate the ether.

-

Product Collection: As the ether evaporates, solid crystals of phosphotungstic acid hydrate will form. Collect the crystals once they are dry and free of the ether odor.[12]

Characterization and Stability Analysis Protocols

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Purpose: To confirm the presence and integrity of the Keggin anion structure.

-

Methodology:

-

Prepare a KBr pellet by thoroughly grinding a small amount of the PTA sample (approx. 1-2 mg) with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Record the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Identify the four characteristic fingerprint bands of the [PW₁₂O₄₀]³⁻ anion.[13]

-

| Wavenumber (cm⁻¹) | Assignment | Vibration Type | Reference |

| ~1080 | ν(P-Oₐ) | Asymmetric stretch | [13] |

| ~983 | ν(W=Oₜ) | Asymmetric stretch | [13] |

| ~890 | ν(W-Oₑ-W) | Asymmetric stretch (edge-sharing) | [13] |

| ~798 | ν(W-Oₒ-W) | Asymmetric stretch (corner-sharing) | [13] |

Thermogravimetric Analysis (TGA)

-

Purpose: To determine the thermal stability and decomposition profile.

-

Methodology:

-

Place a small, accurately weighed amount of the PTA sample (5-10 mg) into an alumina (B75360) or platinum crucible.

-

Place the crucible in the TGA furnace.

-

Heat the sample under a controlled atmosphere (e.g., air or N₂) at a constant heating rate (e.g., 10 °C/min) from room temperature to a final temperature (e.g., 800 °C).

-

Record the mass loss as a function of temperature. The resulting curve will show distinct steps corresponding to dehydration and decomposition.[8]

-

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To assess the chemical environment of the central phosphorus atom, confirming the Keggin structure and detecting its potential degradation.

-

Methodology:

-

Dissolve the PTA sample in a suitable deuterated solvent (e.g., D₂O with added acid to ensure stability).

-

Transfer the solution to an NMR tube.

-

Acquire the ³¹P NMR spectrum.

-

The intact α-Keggin [PW₁₂O₄₀]³⁻ anion should exhibit a single, sharp resonance peak around -15 ppm (relative to 85% H₃PO₄). The appearance of other peaks indicates the presence of decomposition products like lacunary species or free phosphate (B84403).[14][15]

-

References

- 1. Phosphotungstic acid - Wikipedia [en.wikipedia.org]

- 2. PHOSPHOTUNGSTIC ACID - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Keggin structure - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. A study of stability of tungstophosphoric acid, H{sub 3}PW{sub 12}O{sub 40}, using synchrotron XPS, XANES, Hexane cracking, XRD and IR spectroscopy [escholarship.org]

- 8. scielo.org.co [scielo.org.co]

- 9. researchgate.net [researchgate.net]

- 10. Phosphotungstic acid as a versatile catalyst for the synthesis of fragrance compounds by alpha-pinene oxide isomerization: solvent-induced chemoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PhosphotungsticAcid Preparation Method - Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

Phosphotungstic Acid Hydrate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phosphotungstic acid hydrate (B1144303) (PTA) in various organic solvents. PTA, a heteropoly acid, is a valuable compound in diverse scientific fields, including catalysis, histology, and materials science. Its efficacy in these applications is often contingent on its solubility characteristics. This document offers a compilation of solubility data, detailed experimental protocols for solubility determination, and a logical workflow for solvent selection to aid researchers in their experimental design and execution.

Core Technical Data: Solubility Profile

Phosphotungstic acid hydrate exhibits a strong affinity for polar organic solvents. Its solubility is attributed to the highly polar nature of the Keggin anion structure and the presence of water of hydration. The following table summarizes the available quantitative and qualitative solubility data for PTA in a range of common organic solvents.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Citations |

| Alcohols | ||||

| Methanol | CH₃OH | 32.7 | Soluble | [1] |

| Ethanol | C₂H₅OH | 24.5 | Soluble | [1][2][3][4][5] |

| Amyl Alcohol | C₅H₁₁OH | 13.9 | Very Soluble | [6] |

| Ketones | ||||

| Acetone | C₃H₆O | 20.7 | Soluble | [3][7][8] |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | 4.3 | Soluble | [2][5] |

| Amides | ||||

| Dimethylformamide | (CH₃)₂NC(O)H | 36.7 | Very Soluble | [6] |

| Aqueous | ||||

| Water | H₂O | 80.1 | 200 g/100 mL | [1][3][8] |

Experimental Protocols for Solubility Determination

Accurate determination of phosphotungstic acid hydrate solubility is crucial for its application. Below are detailed methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of whether PTA is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

Phosphotungstic acid hydrate

-

Test solvent

-

Test tubes

-

Vortex mixer

-

Spatula

-

Graduated cylinder or micropipette

Procedure:

-

Add approximately 25 mg of phosphotungstic acid hydrate to a clean, dry test tube.

-

Add 0.75 mL of the test solvent to the test tube in small portions.

-

After each addition, vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

-

Observe the solution. If the solid completely dissolves, it is considered soluble. If a significant portion of the solid dissolves, it is partially soluble. If the solid does not appear to dissolve, it is considered insoluble.[9][10]

-

For a more thorough assessment, the mixture can be gently warmed to determine the effect of temperature on solubility.[11]

Quantitative Solubility Determination (Gravimetric Method)

This method determines the exact amount of PTA that can be dissolved in a specific volume of solvent at a given temperature.

Materials:

-

Phosphotungstic acid hydrate

-

Test solvent

-

Beaker or flask with a stopper

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a membrane of appropriate pore size)

-

Evaporating dish

Procedure:

-

Prepare a saturated solution by adding an excess amount of phosphotungstic acid hydrate to a known volume of the solvent in a beaker or flask.

-

Place the beaker in a constant temperature bath and stir the mixture vigorously for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.

-

After stirring, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe and filter it to remove any suspended particles.

-

Weigh the syringe with the filtered solution to determine the mass of the solution.

-

Transfer the filtered solution to a pre-weighed evaporating dish.

-

Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or under vacuum) until the dissolved solid is completely dry.

-

Weigh the evaporating dish with the dried solid.

-

Calculate the solubility by subtracting the initial weight of the evaporating dish from the final weight to find the mass of the dissolved phosphotungstic acid hydrate. The solubility can then be expressed in grams per 100 mL or other appropriate units.[12]

Visualizing the Workflow: Solvent Selection for Phosphotungstic Acid Hydrate Applications

The selection of an appropriate solvent is a critical step in experimental design. The following diagram illustrates a logical workflow for this process.

Caption: A flowchart outlining the decision-making process for selecting a suitable organic solvent for phosphotungstic acid hydrate.

References

- 1. suvidhinathlab.com [suvidhinathlab.com]

- 2. Phosphotungstic acid 44-hydrate CAS#: 12067-99-1 [m.chemicalbook.com]

- 3. PHOSPHOTUNGSTIC ACID - Ataman Kimya [atamanchemicals.com]

- 4. Phosphotungstic Acid - Distributor & Supplier | CAS 12501-23-4 | Todini Chemicals [todini.com]

- 5. itwreagents.com [itwreagents.com]

- 6. phosphotungstic acid [chemister.ru]

- 7. usbio.net [usbio.net]

- 8. Phosphotungstic acid - Wikipedia [en.wikipedia.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. saltise.ca [saltise.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of Phosphotungstic Acid Hydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphotungstic acid (PTA), also known as tungstophosphoric acid (TPA), is an inorganic heteropoly acid with the general chemical formula H₃[PW₁₂O₄₀]·nH₂O.[1] It is a versatile compound widely utilized across various scientific disciplines, including catalysis, histology, and materials science.[2] Typically appearing as colorless-grayish or slightly yellow-green crystals, PTA is recognized for its potent acidity, high thermal stability, and unique interactions with biological macromolecules.[1][3][4]

For professionals in research and drug development, a thorough understanding of PTA's properties is crucial for its application as a catalyst in the synthesis of fine chemicals and pharmaceuticals, as a staining agent in microscopy for visualizing cellular structures, and as an analytical reagent for protein precipitation.[1][2][5][6] This guide provides a comprehensive overview of the core physical and chemical characteristics of phosphotungstic acid hydrate (B1144303), detailed experimental protocols for its characterization, and visualizations to clarify its structural and functional aspects.

Chemical Structure and Composition

The functional unit of phosphotungstic acid is the phosphotungstate anion, [PW₁₂O₄₀]³⁻, which possesses a well-defined architecture known as the Keggin structure .[1] This structure features a central tetrahedral phosphate (B84403) group (PO₄) encapsulated by a cage of twelve tungsten-oxygen octahedra (WO₆).[1] The tungsten octahedra are linked to each other and to the central phosphate group through shared oxygen atoms.

The compound is typically isolated as a hydrate, with the number of water molecules (n) varying. The 24-hydrate is common, but it can be desiccated to a hexahydrate (n=6).[1] This water of hydration plays a significant role in the material's proton conductivity and crystalline structure.

Caption: Simplified 2D representation of the Keggin structure of the phosphotungstate anion.

Physical Properties

The physical characteristics of phosphotungstic acid hydrate are summarized below. These properties can vary slightly depending on the degree of hydration.

| Property | Value | Reference(s) |

| Appearance | Colorless, grayish-white, or slightly yellow-green crystalline powder. | [1][4][7] |

| Molecular Formula | H₃[P(W₃O₁₀)₄] · xH₂O (or H₃PW₁₂O₄₀ · nH₂O) | [1][7] |

| Molecular Weight | 2880.05 g/mol (anhydrous basis) | [8] |

| Melting Point | ~95 °C (decomposes) | [5][9][10] |

| Boiling Point | 107.9 °C (at 1013 hPa) | [9][10][11] |

| Solubility | Water: Highly soluble (200 g/100 mL) Other: Soluble in alcohols, ethers. | [1][3][7][12] |

| Bulk Density | ~960 kg/m ³ | [9][10] |

| pH of Aqueous Solution | 1.8 - 2.0 (for a 20 g/L solution at 20 °C) | [9][10] |

| Hygroscopicity | Hygroscopic; sensitive to moisture. | [5][13][14] |

Chemical Properties

The chemical behavior of phosphotungstic acid is dominated by its strong acidity, thermal stability, and redox activity.

| Property | Description | Reference(s) |

| Acidity | A superacid with an acidity stronger than H₀ = -13.16.[1] It is one of the strongest known heteropolyacids.[1][15] The three protons are highly dissociated in polar solvents.[1] | [1][15] |

| Thermal Stability | The anhydrous form is thermally stable up to 400 °C.[1] The hydrated form begins to lose water and decompose at temperatures above 95 °C.[10] | [1][9][10] |

| Redox Properties | Can be reduced by agents like uric acid or Fe(II) sulfate (B86663) to form a characteristic brown or blue-colored compound ("tungsten blue").[1][16] This property is the basis for its use in analytical assays.[16] | [1][16] |

| Catalytic Activity | Functions as a highly efficient and reusable acid catalyst for various organic reactions, including esterification, hydration of alkenes, and dehydration of alcohols.[1][7] Its high acidity and thermal stability make it an excellent choice for both homogeneous and heterogeneous catalysis.[1][4] | [1][4][7][17] |

| Reactivity | Reacts violently with strong alkalis.[9][10] It is known to be a "universal" precipitant for polar proteins by interacting with guanidino, ε-amino, and imidazole (B134444) groups.[1][5] | [1][5][6][9][10] |

Key Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To quantify the water content and determine the decomposition temperature of phosphotungstic acid hydrate.

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For PTA hydrate, this allows for the determination of mass loss corresponding to the release of water molecules and subsequent decomposition.[18][19]

Methodology:

-

Instrument Setup: Calibrate the TGA instrument's balance and temperature sensor according to the manufacturer's specifications.[20]

-

Sample Preparation: Accurately weigh 5-10 mg of phosphotungstic acid hydrate into a ceramic or platinum TGA pan.

-

Atmosphere: Set the purge gas to an inert atmosphere, such as nitrogen, with a flow rate of 20-50 mL/min to prevent oxidative reactions.[21]

-

Heating Program:

-

Equilibrate the sample at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.[21]

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The initial weight loss step, typically occurring below 200 °C, corresponds to the loss of water of hydration. The number of water molecules can be calculated from this percentage loss.

-

Subsequent sharp drops in mass at higher temperatures indicate the decomposition of the anhydrous Keggin structure.

-

The first derivative of the TGA curve (DTG curve) can be plotted to precisely identify the temperatures of maximum mass loss rate.[18]

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of phosphotungstic acid hydrate.

Protocol 2: Potentiometric Titration for Acidity Measurement

Objective: To determine the number of acidic protons and the pKa values of phosphotungstic acid.

Principle: A known concentration of a strong base is added to a solution of the acid. The pH is monitored throughout the titration, and the equivalence points, where moles of base equal moles of acidic protons, are identified from the resulting titration curve.

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 M standardized solution of sodium hydroxide (B78521) (NaOH).

-

Prepare a ~0.01 M solution of phosphotungstic acid hydrate in deionized water, accurately recording the mass used.

-

-

Instrument Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Titration Procedure:

-

Place a known volume (e.g., 50 mL) of the PTA solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode into the solution.

-

Add the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot pH versus the volume of NaOH added.

-

Identify the equivalence points, which appear as steep inflection points on the curve. Due to PTA's strong acidity, the first equivalence points may be difficult to resolve clearly in an aqueous medium.

-

Plot the first derivative (ΔpH/ΔV) versus volume to more accurately determine the equivalence points (which appear as peaks).

-

Calculate the molarity of the acidic protons based on the volume of NaOH required to reach the equivalence points.

-

Caption: Workflow for determining the acidity of phosphotungstic acid via potentiometric titration.

Applications in Research and Drug Development

The unique properties of phosphotungstic acid hydrate make it a valuable tool in several areas relevant to pharmaceutical and biological research.

-

Histology and Cytology: PTA is a key component in various staining protocols, such as the PTAH (Phosphotungstic Acid-Hematoxylin) stain.[1] It binds selectively to collagen, fibrin, and connective tissue fibers, acting as a dye-anion replacement to provide differential coloring of tissue components.[1][5]

-

Electron Microscopy: Due to the high electron density of tungsten atoms, PTA is widely used as a negative staining agent for the visualization of viruses, bacteria, polysaccharides, and other biological materials in transmission electron microscopy (TEM).[1][6][22]

-

Catalysis in Organic Synthesis: As a strong, thermally stable, and environmentally friendly "green" catalyst, PTA is employed in the synthesis of organic molecules, a process central to drug discovery.[7][17] It effectively catalyzes reactions such as hydration, dehydration, and esterification.[1][7]

-

Analytical Biochemistry: PTA is a well-established reagent for the precipitation of proteins, peptides, and alkaloids from biological samples.[1][13] This "universal" precipitating action is useful for sample cleanup and analysis.[5][6]

-

Drug Delivery Systems: Emerging research has explored the use of PTA in the development of nanostructures for drug delivery applications, leveraging its ability to form hybrid organic-inorganic materials.[23]

Conclusion

Phosphotungstic acid hydrate is a multifaceted compound whose utility is derived from its distinct Keggin structure. Its powerful acidity, thermal resilience, redox capabilities, and strong interactions with biomolecules make it an indispensable tool for researchers, particularly in the fields of drug development, chemical synthesis, and bio-analytics. A comprehensive understanding of its physical and chemical properties, as outlined in this guide, is fundamental to harnessing its full potential in advanced scientific applications.

References

- 1. Phosphotungstic acid - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Phosphotungstic Acid - Distributor & Supplier | CAS 12501-23-4 | Todini Chemicals [todini.com]

- 4. PHOSPHOTUNGSTIC ACID - Ataman Kimya [atamanchemicals.com]

- 5. lookchem.com [lookchem.com]

- 6. Phosphotungstic acid hydrate | 12501-23-4 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. utsi.edu [utsi.edu]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com:443 [carlroth.com:443]

- 11. Phosphotungstic acid hydrate, 100 g, CAS No. 12501-23-4 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 12. Phosphotungstic acid 44-hydrate CAS#: 12067-99-1 [m.chemicalbook.com]

- 13. Phosphotungstic Acid Hydrate - Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 14. 12501-23-4 CAS MSDS (Phosphotungstic acid hydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. Revealing surface acidity of phosphotungstic acid by using solid-state NMR spectroscopy----Chinese Academy of Sciences [english.cas.cn]

- 16. Phosphotungstic Acid Reduction Method - Manufacturer and Supplier CHINATUNGSTEN ONLINE [tungsten-powder.com]

- 17. researchgate.net [researchgate.net]

- 18. etamu.edu [etamu.edu]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. youtube.com [youtube.com]

- 22. Page loading... [guidechem.com]

- 23. researchgate.net [researchgate.net]

mechanism of phosphotungstic acid hydrate as a Brønsted acid catalyst

An In-depth Technical Guide on the Core Mechanism of Phosphotungstic Acid Hydrate (B1144303) as a Brønsted Acid Catalyst

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, applications, and experimental basis of phosphotungstic acid hydrate (PTA) as a potent Brønsted acid catalyst. PTA's unique structural and chemical properties make it a highly effective and often recyclable catalyst for a wide range of organic transformations.

Core Concepts: Structure and Acidity

Phosphotungstic acid (H₃[PW₁₂O₄₀]·nH₂O), a heteropoly acid, owes its strong Brønsted acidity to its unique Keggin structure.[1][2] This structure consists of a central phosphate (B84403) tetrahedron (PO₄) surrounded by twelve tungsten oxide octahedra (WO₆). The overall assembly forms a large, stable polyanion, [PW₁₂O₄₀]³⁻.[2]

The negative charge of this anion is balanced by three protons. In the hydrated form, these protons are not directly attached to the polyanion but exist as complex hydrated species, such as the hydronium ion (H₃O⁺) and the Zundel cation (H₅O₂⁺), within the crystal lattice.[3] This arrangement results in high proton mobility and strong acidity. The acidity of PTA is purely Brønsted in nature, and it is considered a superacid.[3][4]

The level of hydration significantly influences the catalytic activity. While water molecules are crucial for the proton network, anhydrous PTA also exhibits strong acidity, with protons located on the bridging oxygen atoms of the Keggin unit.[3][5] The thermal stability of PTA, up to 400 °C, further enhances its utility as a catalyst in various reaction conditions.[2]

Caption: Simplified 2D representation of the phosphotungstic acid structure.

Catalytic Mechanism in Action: A General Overview

The Brønsted acid catalysis by PTA generally involves the protonation of a substrate, which enhances its electrophilicity and facilitates subsequent nucleophilic attack.[1][6] The catalytic cycle is completed by the deprotonation of the intermediate to release the product and regenerate the catalyst.

Caption: Generalized workflow of a PTA-catalyzed reaction.

A prime example is the esterification of carboxylic acids with alcohols.[6] The catalytic cycle proceeds as follows:

-

Protonation: The carboxylic acid is protonated by PTA at the carbonyl oxygen.

-

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.

-

Proton Transfer and Water Elimination: A proton is transferred, and a molecule of water is eliminated.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the PTA catalyst.

Quantitative Data on PTA-Catalyzed Reactions

The efficiency of PTA as a catalyst is demonstrated by the high yields and conversions achieved in various organic reactions.

| Reaction | Substrates | Catalyst | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |

| Esterification | n-Butyric acid, n-Butanol | [MIMSB]₃PW₁₂O₄₀ | 100 | 4 | 93.4 (Conversion) | [7] |

| Esterification | Glycerol, Acetic acid | Ag₁PW | Not specified | 0.25 | 96.8 (Conversion) | [8] |

| Cyclohexylation | Phenol, Cyclohexene | 10.0-mPTA-8.3Si | Not specified | Not specified | 100 (Conversion) | [9] |

| Friedländer Annulation | 2-Aminobenzophenone, Ethyl acetoacetate | H₃PW₁₂O₄₀ | Not specified | Not specified | High yields | [1] |

| Thioglycoside Synthesis | Per-O-acetyl saccharide, Thiol | H₃PW₁₂O₄₀ | 40 (Microwave) | 0.5 - 2 | 84 - 88 (Yield) | [10] |

Experimental Protocols

General Procedure for Friedländer Annulation for the Synthesis of Polysubstituted Quinolines[1]

-

A mixture of a 2-aminoarylketone (1 mmol), a carbonyl compound containing a reactive α-methylene group (1 mmol), and phosphotungstic acid (H₃PW₁₂O₄₀) is prepared.

-

The reaction is carried out under specified heating conditions, often solvent-free.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solid product is then purified, typically by recrystallization from a suitable solvent like ethanol.

-

The catalyst can be recovered by filtration and reused for subsequent reactions.

General Procedure for Esterification of n-Butyric Acid and n-Butanol[7]

-

In a round-bottom flask equipped with a reflux condenser, n-butyric acid (0.015 mol) and n-butanol (0.03 mol) are mixed.

-

The catalyst, for instance, an imidazolium (B1220033) ionic liquid-modified salt of phosphotungstic acid ([MIMSB]₃PW₁₂O₄₀), is added to the mixture.

-

The reaction mixture is heated to 100 °C with stirring and allowed to reflux for 4 hours.

-

After the reaction, the products are analyzed by gas chromatography-mass spectrometry (GC-MS).

-

The catalyst can be recovered by filtration for reuse.

Caption: A typical experimental workflow for a PTA-catalyzed synthesis.

Conclusion

Phosphotungstic acid hydrate stands out as a robust and highly versatile Brønsted acid catalyst. Its well-defined Keggin structure, strong acidity, and thermal stability make it an attractive option for a multitude of organic transformations in both academic research and industrial applications, including drug development. The ability to be used in both homogeneous and heterogeneous systems, along with its potential for recyclability, aligns with the principles of green chemistry, further enhancing its appeal.

References

- 1. Phosphotungstic Acid: An Efficient, Cost-effective and Recyclable Catalyst for the Synthesis of Polysubstituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphotungstic acid - Wikipedia [en.wikipedia.org]

- 3. www1.udel.edu [www1.udel.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. cambridgepublish.com [cambridgepublish.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

The Hygroscopic Nature of Phosphotungstic Acid Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphotungstic acid (PTA), a heteropoly acid with the chemical formula H₃[PW₁₂O₄₀]·nH₂O, is a versatile compound with wide-ranging applications in catalysis, histology, and materials science.[1][2][3] Its efficacy in many of these roles is intrinsically linked to its hygroscopic nature and the degree of hydration. This technical guide provides an in-depth exploration of the hygroscopic properties of phosphotungstic acid hydrate (B1144303), detailing its interaction with water, the experimental methods used for its characterization, and the critical role of hydration in its functional properties.

Physicochemical Properties and Hydration States

Phosphotungstic acid is highly soluble in water and other polar solvents.[1][4] It typically crystallizes from aqueous solutions as a highly hydrated species, with the number of water molecules (n) being as high as 24.[5] This hydrated form can be desiccated to lower hydration states, such as the hexahydrate (n=6).[5] The water molecules in the hydrate structure are not merely adsorbed to the surface but are integral to the secondary crystal structure, forming a network of hydrogen bonds.

The interaction of water with phosphotungstic acid is a dynamic process. The level of hydration can significantly influence the compound's physical and chemical properties, including its crystalline structure, thermal stability, and, most notably, its proton conductivity and catalytic activity.

Quantitative Analysis of Hygroscopicity

The hygroscopic nature of phosphotungstic acid hydrate can be quantified through various analytical techniques. These methods provide valuable data on water content, the thermodynamics of water sorption, and the kinetics of dehydration and rehydration.

Thermal Analysis

Thermogravimetric analysis (TGA) is a fundamental technique for studying the dehydration process of phosphotungstic acid hydrate. By monitoring the mass of a sample as a function of temperature, the distinct stages of water loss can be identified.

Table 1: Thermal Dehydration Stages of Phosphotungstic Acid Hydrate

| Temperature Range (°C) | Mass Loss Event | Description |

| < 100 | Removal of surface-adsorbed water | Loss of weakly bound water molecules from the crystal surface. |

| 100 - 200 | Loss of structural water | Release of water molecules that are part of the crystal lattice, often occurring in multiple steps.[6][7] |

| > 300 | Decomposition of the Keggin anion | At higher temperatures, the fundamental structure of the phosphotungstate anion begins to break down.[6][7] |

Water Sorption Energetics

Water sorption microcalorimetry provides direct measurement of the energetics of water interaction with phosphotungstic acid. This technique measures the heat released or absorbed during the sorption process, yielding the enthalpy of sorption.

Table 2: Enthalpy of Water Sorption on Phosphotungstic Acid

| Parameter | Value | Reference |

| Heat of Water Sorption | -65 kJ mol⁻¹ | [8] |

This exothermic value indicates a strong interaction between water molecules and the phosphotungstic acid structure.

Experimental Protocols

Thermogravimetric Analysis (TGA) of Phosphotungstic Acid Hydrate

Objective: To determine the water content and thermal stability of phosphotungstic acid hydrate.

Methodology:

-

Instrument: A thermogravimetric analyzer (TGA) equipped with a sensitive microbalance and a programmable furnace.[9][10]

-

Sample Preparation: A small amount of phosphotungstic acid hydrate (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify the temperatures at which mass loss occurs and to quantify the percentage of mass lost at each step. The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperatures of maximum mass loss rate.[10]

Dynamic Vapor Sorption (DVS)

Objective: To measure the water sorption and desorption isotherms of phosphotungstic acid hydrate and to study the kinetics of water uptake and loss.

Methodology:

-

Instrument: A dynamic vapor sorption analyzer, which consists of a microbalance in a temperature and humidity-controlled chamber.[12][13]

-

Sample Preparation: A small, accurately weighed sample of phosphotungstic acid hydrate (typically 10-20 mg) is placed in the sample pan.

-

Experimental Conditions:

-

Temperature: The experiment is conducted at a constant temperature (e.g., 25 °C).

-

Relative Humidity (RH) Program: The relative humidity of the gas flowing over the sample is changed in a stepwise manner, typically from a low RH (e.g., 0%) to a high RH (e.g., 95%) and then back down to the low RH in defined increments. The sample mass is allowed to equilibrate at each RH step before proceeding to the next.[14][15]

-

-

Data Analysis: The change in sample mass at each RH step is recorded. The equilibrium mass at each RH is plotted against the RH to generate the water sorption and desorption isotherms. The rate of mass change at each step provides kinetic information.[14][16]

Role of Hygroscopicity in Functional Properties

The hygroscopic nature of phosphotungstic acid is not merely a physical characteristic but a critical factor that governs its performance in key applications, particularly in catalysis and as a proton conductor.

Proton Conductivity

Phosphotungstic acid is an excellent proton conductor, and its conductivity is highly dependent on its hydration level. Water molecules play a crucial role in facilitating proton transport through the material. Two primary mechanisms are involved:

-

Vehicular Mechanism: Protons are transported as part of a "vehicle," such as the hydronium ion (H₃O⁺), which diffuses through the hydrated structure.[17]

-

Grotthuss Mechanism: Protons "hop" between adjacent water molecules or oxygen atoms of the Keggin anions through the hydrogen bond network.[17][18]

The presence of water significantly lowers the activation energy for proton hopping, thereby enhancing proton conductivity.[6][19]

Caption: Water-mediated proton transport via the Grotthuss mechanism.

Catalytic Activity

The catalytic activity of phosphotungstic acid, particularly in acid-catalyzed reactions such as dehydration and hydrolysis, is also influenced by its hydration state.[20][21] Water molecules can participate in the reaction mechanism, for example, by stabilizing transition states or by acting as a co-catalyst. However, in some reactions, an excess of water can be detrimental, leading to catalyst deactivation or reduced selectivity. Therefore, controlling the hydration level of the phosphotungstic acid catalyst is crucial for optimizing its performance.

Caption: Workflow for studying the effect of PTA hydration on catalytic dehydration.

Conclusion

The hygroscopic nature of phosphotungstic acid hydrate is a defining characteristic that profoundly influences its structure and function. Understanding and controlling the hydration level is paramount for its effective application in diverse scientific and industrial fields. The experimental techniques and conceptual frameworks presented in this guide offer a comprehensive overview for researchers and professionals working with this important heteropoly acid. Further research, particularly in obtaining complete water sorption isotherms under various conditions, will continue to refine our understanding of this complex and versatile material.

References

- 1. Phosphotungstic acid as a novel acidic catalyst for carbohydrate protection and glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphotungstic acid as a novel acidic catalyst for carbohydrate protection and glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]

- 4. Proton transport mechanisms in aqueous acids: Insights from ab initio molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impact.ornl.gov [impact.ornl.gov]

- 6. Anhydrous and water-assisted proton mobility in phosphotungstic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anchoring Water Soluble Phosphotungstic Acid by Hybrid Fillers to Construct Three-Dimensional Proton Transport Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. etamu.edu [etamu.edu]

- 10. researchgate.net [researchgate.net]

- 11. egyankosh.ac.in [egyankosh.ac.in]

- 12. Search for a Grotthuss mechanism through the observation of proton transfer (Journal Article) | OSTI.GOV [osti.gov]

- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]

- 14. Dynamic vapor sorption (DVS) [carpor.uliege.be]

- 15. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 16. skpharmteco.com [skpharmteco.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. Grotthuss mechanism - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Phosphotungstic Acid Hydrate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for phosphotungstic acid hydrate (B1144303) (CAS No. 12501-23-4), a vital reagent in various scientific applications, including catalysis, histology, and analytical chemistry.[1][2] Adherence to these protocols is critical to ensure a safe laboratory environment and minimize the risk of exposure.

Hazard Identification and Classification

Phosphotungstic acid hydrate is a corrosive solid that can cause severe skin burns and eye damage.[3] It is also harmful if swallowed and is toxic to aquatic life with long-lasting effects.[4]

GHS Classification:

-

Acute toxicity, Oral (Category 4)[5]

-

Hazardous to the aquatic environment, long-term hazard (Category 2)

Signal Word: Danger[5]

Hazard Statements:

-

H302: Harmful if swallowed[5]

-

H314: Causes severe skin burns and eye damage[3]

-

H411: Toxic to aquatic life with long lasting effects[4]

Quantitative Safety Data

The following table summarizes key quantitative data for phosphotungstic acid hydrate.

| Property | Value | Source(s) |

| Physical State | Crystalline powder, white to pale yellow | [7][8] |

| Melting Point | ~95 °C (decomposes) | [5][9] |

| Solubility | Highly soluble in water, alcohols, and ethers | [2][10] |

| Oral LD50 (Rat) | 3300 mg/kg | [11][12] |

| UN Number | 3260 | [3][8] |

| Transport Hazard Class | 8 (Corrosive) | [3][8] |

| Packing Group | II | [3][8] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling phosphotungstic acid hydrate to prevent contact.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][8]

-

Skin Protection:

-

Gloves: Wear suitable chemical-resistant gloves. Always inspect gloves before use and use proper glove removal technique.[3][8]

-

Body Protection: A complete suit protecting against chemicals is required. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3][8]

-

-

Respiratory Protection: If dust is generated, use a full-face particle respirator type N100 (US) or type P3 (EN 143).[3]

Safe Handling and Storage Protocols

Experimental Protocol for Handling:

-

Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[6] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Dispensing: Avoid the formation of dust and aerosols.[3] Carefully weigh and transfer the required amount of phosphotungstic acid hydrate.

-

Solution Preparation: When dissolving, slowly add the solid to the solvent (e.g., water) while stirring to avoid splashing.[7]

-

Hygiene: Do not eat, drink, or smoke in the work area.[14] Wash hands thoroughly after handling and before breaks.[3][8] Immediately remove and launder any contaminated clothing before reuse.[14][15]

Storage Protocol:

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[3][8]

-

Conditions: Store in a cool, dry place.[8][13] The recommended storage temperature is between 15–25 °C.[5]

-

Incompatibilities: Store away from strong bases and oxidizing agents.[8][16]

Emergency Procedures

Immediate medical attention is required for all exposures. Show the Safety Data Sheet to the attending physician.

Caption: First Aid Response for Phosphotungstic Acid Hydrate Exposure.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician immediately.[3]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water or shower for at least 15 minutes.[6][15] Immediate medical attention is required.[17]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open.[3][17] Immediately call an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[3]

-

Evacuation & Ventilation: Evacuate personnel to a safe area.[3][8] Ensure adequate ventilation.[3]

-

Containment: Prevent the product from entering drains.[3][8] Cover drains if necessary.

-

Cleanup:

-

Reporting: Report the spill according to institutional protocols.

Caption: Workflow for Handling a Phosphotungstic Acid Hydrate Spill.

Fire-Fighting Measures

Phosphotungstic acid hydrate is not flammable or combustible.[3]

-

Suitable Extinguishing Media: Use extinguishing measures that are appropriate for the surrounding environment, such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][17]

-

Special Hazards: In case of fire, hazardous decomposition products such as oxides of phosphorus and tungsten may be released.[13][17]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][13]

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. It is recommended to contact a licensed professional waste disposal service.[3] Do not allow the product to enter drains or mix with other waste. Contaminated packaging should be disposed of as the unused product.[3][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. utsi.edu [utsi.edu]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. carlroth.com [carlroth.com]

- 6. fishersci.com [fishersci.com]

- 7. ausamics.com.au [ausamics.com.au]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Phosphotungstic acid hydrate | 12501-23-4 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Phosphotungstic acid 44-hydrate CAS#: 12067-99-1 [m.chemicalbook.com]

- 12. tedpella.com [tedpella.com]

- 13. agarscientific.com [agarscientific.com]

- 14. lobachemie.com [lobachemie.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. carlroth.com:443 [carlroth.com:443]

A Technical Guide to the Thermal Stability of Phosphotungstic Acid Hydrate for Catalysis

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth analysis of the thermal stability of phosphotungstic acid hydrate (B1144303) (H₃[PW₁₂O₄₀]·nH₂O), a critical parameter for its application as a solid acid catalyst. Understanding its thermal behavior is paramount for designing catalytic processes, ensuring catalyst longevity, and optimizing reaction outcomes.

The Keggin Structure and Its Importance

Phosphotungstic acid (PTA) is a heteropoly acid renowned for its strong Brønsted acidity, often qualifying as a superacid.[1] Its catalytic activity is intrinsically linked to its primary structure, the Keggin anion, [PW₁₂O₄₀]³⁻.[2][3] This structure consists of a central tetrahedral PO₄ unit surrounded by twelve WO₆ octahedra.[2] The stability of this structure under thermal stress dictates the retention of its potent acidic properties.

The Thermal Decomposition Pathway

The thermal decomposition of phosphotungstic acid hydrate is a multi-step process involving the sequential loss of different types of water molecules, culminating in the irreversible collapse of the Keggin anion. The process can be broadly divided into three stages:

-

Loss of Hydration Water: Initially, loosely bound water molecules (physisorbed water and water of crystallization) are removed. This process occurs at relatively low temperatures, typically below 300°C.[4] The highly hydrated form, often with n≈24, loses water to form lower hydrates, eventually reaching the hexahydrate (n=6) and then the anhydrous form, H₃[PW₁₂O₄₀].[1] This stage is generally reversible.

-

Loss of Constitutional Water: Above approximately 300°C, a more critical transformation begins. The protons (H⁺) of the acid combine with lattice oxygen atoms from the Keggin anion to form water.[4] This "constitutional water" is expelled, leading to the deprotonation of the acid.

-

Keggin Structure Collapse: The removal of constitutional water destabilizes the polyanion framework. This leads to an irreversible exothermic decomposition of the Keggin structure into a mixture of tungsten trioxide (WO₃) and phosphorus pentoxide (P₂O₅). While PTA is generally considered thermally stable up to 400°C, some studies suggest that surface molecular destruction can begin at temperatures as low as 200°C.[1][5][6] This decomposition results in a complete loss of the Brønsted superacidity associated with the intact Keggin unit.

Caption: A diagram illustrating the stepwise thermal decomposition of phosphotungstic acid hydrate.

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential for quantifying the thermal stability. The data below is a summary of typical results obtained from such analyses.

| Temperature Range (°C) | Thermal Event (DTA) | Weight Loss Event (TGA) | Species Lost | Resulting Structure |

| < 200 | Endothermic | Major weight loss | Physisorbed and loosely bound water of hydration | Gradual transition to lower hydrates (e.g., H₃[PW₁₂O₄₀]·6H₂O) |

| 200 - 350 | Endothermic | Continued weight loss | Tightly bound water of hydration | Anhydrous H₃[PW₁₂O₄₀] |

| > 400 | Exothermic | Final weight loss | Constitutional water (formed from H⁺ and lattice O²⁻) | Irreversible decomposition to mixed oxides (WO₃, P₂O₅) |

Influence of Thermal Treatment on Catalytic Performance

The calcination (thermal treatment) temperature profoundly impacts the catalytic properties of phosphotungstic acid.

-

Preserving Brønsted Acidity: For reactions that rely on strong Brønsted acid sites (e.g., dehydration, esterification), it is crucial to maintain the integrity of the Keggin structure.[7] Therefore, calcination temperatures should be kept below the decomposition threshold, typically in the range of 150-350°C. This ensures the removal of excess water, which can block active sites, without destroying the catalytic centers.

-

Formation of New Catalytic Sites: Calcining at temperatures above 400-450°C destroys the Keggin unit but can generate new catalytic functionalities. The resulting mixed oxides (WO₃-P₂O₅) may exhibit Lewis acidity or redox properties suitable for different types of reactions, such as selective oxidations.[7] However, the exceptional protonic acidity is lost.

-

Effect on Catalyst Support: When PTA is supported on materials like silica (B1680970) or titania, the calcination temperature can influence the interaction between the PTA and the support surface. This can affect the dispersion of the acid sites and the overall stability of the catalyst. The choice of calcination temperature must consider both the stability of the PTA and the properties of the support material.[8]

Experimental Protocols

To evaluate the thermal stability of phosphotungstic acid hydrate for a catalytic application, a combination of analytical techniques is employed.

Caption: Workflow for evaluating the effect of thermal treatment on a PTA catalyst.

5.1 Thermogravimetric and Differential Scanning Calorimetry (TGA/DSC)

This protocol quantifies weight loss and thermal events as a function of temperature.

-

Sample Preparation: Accurately weigh 5-10 mg of the phosphotungstic acid hydrate powder into an alumina (B75360) or platinum crucible.

-

Instrument Setup: Place the crucible in the TGA/DSC instrument.

-

Experimental Conditions:

-

Analysis: Analyze the resulting curves to identify the temperatures of water loss, decomposition, and phase transitions, and to quantify the percentage of weight loss at each step.

5.2 In-situ X-ray Diffraction (XRD)

This technique monitors changes in the crystalline structure of the material during heating.

-

Sample Preparation: Load the phosphotungstic acid hydrate powder onto the sample holder of a high-temperature XRD chamber.

-

Instrument Setup: Mount the chamber onto the diffractometer. The chamber should allow for a controlled atmosphere and temperature programming.

-

Experimental Conditions:

-

Atmosphere: Flowing nitrogen or air.

-

Temperature Program: Heat the sample in discrete steps (e.g., every 50°C) from room temperature to 600°C, allowing the temperature to stabilize at each step before measurement.

-

Data Acquisition: Collect a full XRD pattern (e.g., over a 2θ range of 10-70°) at each temperature setpoint.[11][12]

-

-

Analysis: Analyze the sequence of diffraction patterns to identify the disappearance of the crystalline hydrate phases and the emergence of new phases, such as tungsten oxide, indicating the collapse of the Keggin structure.

5.3 In-situ Fourier Transform Infrared (FT-IR) Spectroscopy

This protocol provides information on changes in the molecular vibrations, allowing for direct monitoring of the Keggin anion's integrity.

-

Sample Preparation: Prepare a self-supporting wafer of the phosphotungstic acid or mix it with a stable matrix like KBr and place it in a heatable, evacuable IR cell with appropriate windows (e.g., CaF₂).

-

Instrument Setup: Place the cell in the spectrometer's sample compartment.

-

Experimental Conditions:

-

Atmosphere: Under vacuum or a controlled flow of an inert gas.

-

Temperature Program: Heat the sample incrementally, recording a spectrum at each temperature of interest (e.g., room temperature, 150°C, 250°C, 350°C, 450°C).

-

-

Analysis: Monitor the characteristic vibrational bands of the Keggin anion.[13]

-

~1080 cm⁻¹: P-O stretching

-

~980 cm⁻¹: W=O (terminal oxygen) stretching

-

~890 cm⁻¹: W-O-W (corner-sharing octahedra) stretching

-

~800 cm⁻¹: W-O-W (edge-sharing octahedra) stretching The disappearance or significant broadening of these bands indicates the destruction of the Keggin structure.[5] A gradual decrease in symmetry can be observed as the temperature increases.[5]

-

References

- 1. Phosphotungstic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A study of stability of tungstophosphoric acid, H{sub 3}PW{sub 12}O{sub 40}, using synchrotron XPS, XANES, Hexane cracking, XRD and IR spectroscopy [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The effect of calcination temperature on the structure and activity relationship of V/Ti catalysts for NH3-SCR - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. odr.chalmers.se [odr.chalmers.se]

- 10. waters.com [waters.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Negative Staining using Phosphotungstic Acid (PTA) Hydrate in Transmission Electron Microscopy (TEM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Negative staining is a rapid and straightforward method for preparing particulate samples for observation using a Transmission Electron Microscope (TEM).[1] This technique is particularly valuable for visualizing the morphology, size, and arrangement of viruses, bacteria, proteins, and other macromolecular complexes.[1][2] The principle of negative staining involves surrounding the specimen with an electron-dense material, such as phosphotungstic acid (PTA), which scatters the electron beam more than the biological sample.[1][2] This creates a high-contrast, reverse image where the particle of interest appears bright against a dark background.[2][3] PTA is a commonly used negative stain due to its ability to be used at a physiological pH, which is beneficial for specimens that may be sensitive to the acidic nature of other stains like uranyl acetate (B1210297).[4]

Key Quantitative Parameters

The following table summarizes the key quantitative parameters for the phosphotungstic acid (PTA) negative staining protocol. These values represent common starting points and may require optimization depending on the specific sample.

| Parameter | Recommended Range | Notes |

| PTA Concentration | 1% - 3% (w/v) | Higher concentrations can increase contrast but may also lead to aggregation or artifacts.[3][4][5] |

| pH of PTA Solution | 6.0 - 7.5 | Adjust with 1N NaOH. Crucial for preserving the structure of pH-sensitive samples like certain viruses.[2][3][5] |

| Sample Incubation Time | 30 - 180 seconds | Longer times can enhance adsorption to the grid but may also lead to sample flattening or disruption.[2][6] |

| Stain Incubation Time | 30 - 60 seconds | Sufficient time is needed for the stain to embed the sample without causing excessive drying artifacts.[2][5] |

| Sample Concentration | >0.2 mg/mL | A sufficiently concentrated sample is necessary for adequate particle distribution on the grid. Dilution may be required to avoid overcrowding.[7] |

Experimental Protocol: Negative Staining with Phosphotungstic Acid (PTA)

This protocol outlines the steps for negative staining of a particulate sample using a phosphotungstic acid solution.

Materials:

-

Phosphotungstic acid (PTA) hydrate

-

Distilled or deionized water

-

1N Sodium Hydroxide (NaOH)

-

TEM grids with a support film (e.g., Formvar-carbon coated)

-

Pipettes and pipette tips

-

Filter paper (e.g., Whatman No. 1)

-

Forceps for handling TEM grids

-

pH meter or pH indicator paper

-

Parafilm or a clean, hydrophobic surface

-

Glow discharge unit (recommended)

Procedure:

-

Preparation of PTA Staining Solution:

-

Prepare a 1-3% (w/v) solution of phosphotungstic acid in distilled water.[3][5]

-

Carefully adjust the pH of the PTA solution to the desired value (typically 6.0-7.5) by adding 1N NaOH dropwise while monitoring with a pH meter.[2][3]

-

Filter the staining solution through a 0.22 µm syringe filter to remove any precipitates before use.[8]

-

-

Grid Preparation:

-

For optimal sample adhesion, it is highly recommended to glow-discharge the TEM grids immediately before use. This process renders the grid surface hydrophilic.[7]

-

-